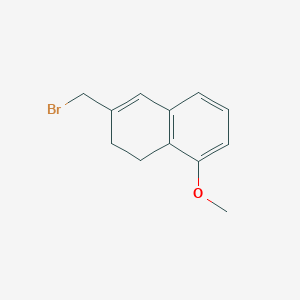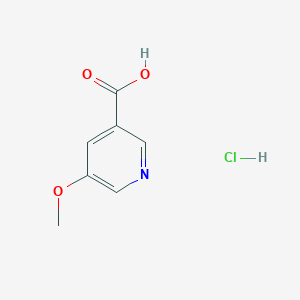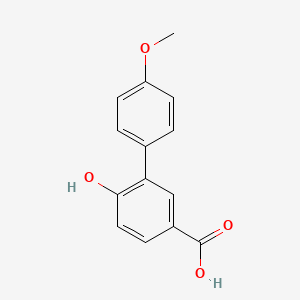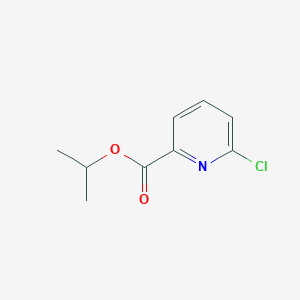
propan-2-yl 6-chloropyridine-2-carboxylate
Übersicht
Beschreibung
propan-2-yl 6-chloropyridine-2-carboxylate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of isopropyl 2-chloropyrid-6-ylcarboxylate typically involves the reaction of trichloromethylpyridine with isopropanol in the presence of a base. The process can be summarized as follows:
Heating a mixture: A mixture of trichloromethylpyridine and concentrated sulfuric acid is heated to a temperature range of 110°C to 160°C.
Reaction with isopropanol: The intermediate product obtained from the first step is then reacted with isopropanol, optionally in the presence of a solvent and/or a base.
Industrial Production Methods
Industrial production of isopropyl 2-chloropyrid-6-ylcarboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting product is often used without further purification for subsequent chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
propan-2-yl 6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isopropyl 2-chloropyrid-6-ylcarboxylate with different functional groups .
Wissenschaftliche Forschungsanwendungen
propan-2-yl 6-chloropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isopropyl 2-chloropyrid-6-ylcarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl butyrate: Another ester with similar structural features but different chemical properties.
Ethyl acetate: A commonly used ester with different functional groups and applications.
Uniqueness
propan-2-yl 6-chloropyridine-2-carboxylate is unique due to its chlorine atom and pyridine ring, which confer specific reactivity and properties not found in other esters. This makes it valuable for specialized chemical and industrial applications .
Eigenschaften
CAS-Nummer |
220969-59-5 |
|---|---|
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
propan-2-yl 6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
InChI-Schlüssel |
GQVJFDDVZQTLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=NC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
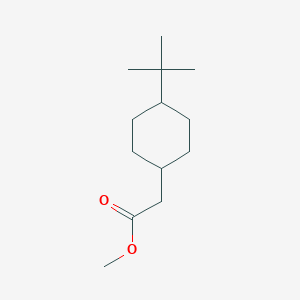
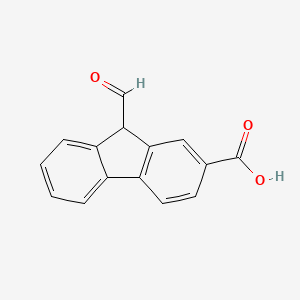
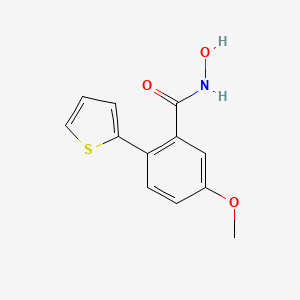
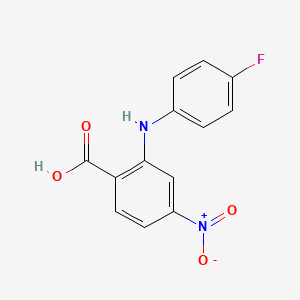
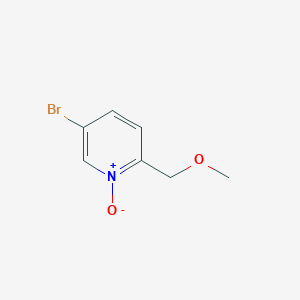

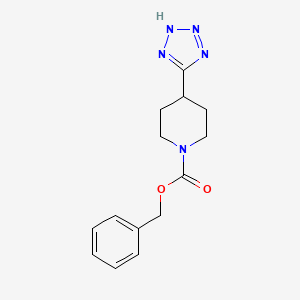
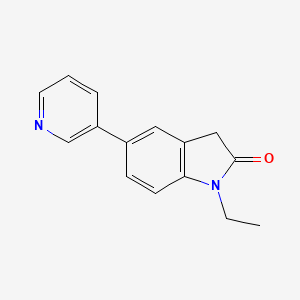
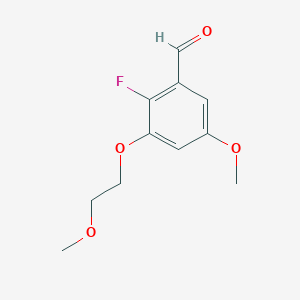
![Methyl (S)-2-(2-bromo-7-(4-chlorophenyl)-5-methylbenzo[d]thiazol-6-yl)-2-(tert-butoxy)acetate](/img/structure/B8315649.png)
